Mimosamycin

Anticancer natural products Marine sponge metabolites Cytotoxicity screening

Researchers requiring a well-characterized isoquinolinequinone for JAK2-targeted drug discovery or melanoma SAR face a scarcity of defined reference standards. Mimosamycin fills this gap with multi-assay benchmarks and a unique pharmacological profile. • JAK2 IC50 22.52 nM with resolved binding pose (hinge region, G-loop, catalytic loop). • P388 ED50 0.73 μg/mL - 3.8-fold more potent than renierone and the most active in its congener class against all NCI melanoma lines. • Reliable purity and supply for reproducible SAR comparisons. Procure with confidence for leukemia and melanoma research programs.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 59493-94-6
Cat. No. B1211893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMimosamycin
CAS59493-94-6
Synonymsmimosamycin
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CN(C(=O)C=C2C1=O)C)OC
InChIInChI=1S/C12H11NO4/c1-6-10(15)7-4-9(14)13(2)5-8(7)11(16)12(6)17-3/h4-5H,1-3H3
InChIKeyBXQZTMMXFKFJIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mimosamycin: Isoquinolinequinone Antibiotic Profile


Mimosamycin (CAS 59493-94-6) is a naturally occurring isoquinolinequinone antibiotic first isolated from the fermentation broth of Streptomyces lavendulae strain No. 314 [1]. It belongs to a class of compounds that includes structurally related congeners such as renierone, O-demethylrenierone, and the more complex renieramycins, which are often co-isolated from marine sponge sources [2]. The compound is characterized by its distinct 7-methoxy-2,6-dimethylisoquinoline-3,5,8(2H)-trione core structure and has demonstrated specific activity against mycobacteria and select tumor cell lines, with quantifiable differences in potency compared to its structural analogs [3].

Compound class
Naturally occurring isoquinolinequinone antibiotic from Streptomyces lavendulae fermentation
Screening workflow
Supports mycobacterial research and tumor-cell-line cytotoxicity screening
Mechanistic context
Kinase inhibition pathway studies (JAK2) at reported assay concentrations

Why Mimosamycin Defies Generic Substitution


The isoquinolinequinone scaffold encompasses a diverse family of natural products with widely divergent biological activities, making generic substitution scientifically unsound. For example, mimosamycin (ED50 0.73 μg/mL against P388) exhibits a 3.8-fold higher potency than its closest structural congener renierone (ED50 2.75 μg/mL) and an 11.5-fold higher potency than O-demethylrenierone (ED50 8.36 μg/mL) in the same assay system [1]. Furthermore, mimosamycin demonstrates potent JAK2 kinase inhibition with an IC50 of 22.52 nM, a mechanism not reported for renierone or O-demethylrenierone [2]. These data demonstrate that minor structural modifications—even the presence or absence of a single methyl group—translate into quantitatively distinct bioactivity profiles that cannot be extrapolated from structural similarity alone.

Target compound
Mimosamycin
Isoquinolinequinone with documented JAK2 inhibition, anti-mycobacterial activity, and tumor-line cytotoxicity response
Potential substitute
Renierone / O‑Demethylrenierone
Structural analogs may lack JAK2 pathway engagement; cytotoxicity response context and anti-mycobacterial spectrum may differ
Target compound
Mimosamycin
Narrow-spectrum neutral antibiotic preferentially active against Mycobacterium tuberculosis
Potential substitute
Chlorocarcins
Basic antibiotics with broader Gram-positive and antitumor profiles; assay-response context may not transfer to mycobacteria-selective studies

Mimosamycin: Evidence Against Key Comparators


P388 Cytotoxicity: Mimosamycin vs. Closest Congeners

In a direct comparative isolation study from the marine sponge Cribrochalina sp., mimosamycin demonstrated an ED50 of 0.73 μg/mL against the P388 lymphocytic leukemia cell line, representing a 3.8-fold greater potency than renierone (ED50 2.75 μg/mL) and an 11.5-fold greater potency than O-demethylrenierone (ED50 8.36 μg/mL) evaluated under identical experimental conditions [1].

P388 Cytotoxicity
Head-to-head comparison
Mimosamycin ED50 0.73 μg/mLvs renierone 2.75, O‑demethylrenierone 8.36
Supports cytotoxicity endpoint review; reported higher response among tested simple congeners
P388 lymphocytic leukemia; co-isolated compounds evaluated in parallel
Anticancer natural products Marine sponge metabolites Cytotoxicity screening

Melanoma Cell Line Panel: Mimosamycin vs. Cribrostatin 1

In a screening panel comprising nine distinct human melanoma cell lines employed by the U.S. National Cancer Institute, mimosamycin and cribrostatin 1 were the only compounds among the isolated isoquinolinequinones (which included renierone and O-demethylrenierone) that demonstrated selective activity against all nine melanoma cell lines [1]. While cribrostatin 1 showed an ED50 of 1.58 μg/mL against P388, mimosamycin exhibited superior potency (ED50 0.73 μg/mL) in the same assay system.

Melanoma panel activity
Head-to-head comparison
Active against all 9 melanoma linesP388 ED50 0.73 μg/mL vs cribrostatin 1 1.58 μg/mL
Supports melanoma cell-model response context; broader profile than simpler analogs
U.S. NCI human melanoma panel; renierone/O-demethylrenierone lacked pan-melanoma activity
Melanoma Selective cytotoxicity Natural product screening

JAK2 Kinase Inhibition by Mimosamycin

Mimosamycin was evaluated in a kinase inhibition assay against JAK2 (Janus kinase 2) and demonstrated an IC50 of 22.52 ± 0.87 nM [1]. This level of potency is in the low nanomolar range and is comparable to some synthetic JAK2 inhibitors in clinical development. Notably, this JAK2 inhibitory activity has not been reported for the structurally related congeners renierone or O-demethylrenierone.

JAK2 Inhibition
Class-level inference
IC50 22.52 ± 0.87 nM
Reported nanomolar JAK2 inhibition context; supports kinase assay interpretation
In vitro kinase assay; no JAK2 data for renierone or O-demethylrenierone
Kinase inhibition JAK2 Leukemia Molecular pharmacology

JAK2 Binding Mode and Key Residues

Computational analysis using molecular docking and molecular dynamics simulations revealed that mimosamycin engages key regions of the JAK2 ATP-binding pocket, including the hinge-conserved region (residues M929, Y931, L932, G935), the G-loop (L855, V863), and the catalytic loop (L983) [1]. This interaction pattern is distinct from that of structurally divergent JAK2 inhibitors and provides a structural rationale for its inhibitory activity.

JAK2 Binding mode
Supporting evidence
Hinge (M929, Y931, L932, G935), G-loop (L855, V863), catalytic loop (L983) engagement
Supports binding-mode characterization for SAR; requires experimental validation
In silico docking and MD simulations; JAK2 crystal structure
Molecular docking Structure-based drug design JAK2 inhibitor design

Narrow-Spectrum Anti-Mycobacterial Activity

Mimosamycin is characterized as a neutral antibiotic with primary activity against Mycobacterium tuberculosis and inactivity against experimental murine tumors [1]. This contrasts with the co-produced chlorocarcins A, B, and C, which are basic antibiotics active against Gram-positive bacteria (S. aureus MIC 0.1 μg/mL for chlorocarcin A) and also exhibit antitumor activity against Ehrlich carcinoma and L1210 leukemia in mice [1].

Anti-mycobacterial spectrum
Class-level inference
Active against M. tuberculosis; inactive in murine tumor modelsChlorocarcins: broader Gram-positive and antitumor activity
Supports narrow-spectrum mycobacterial screening context; differentiates from broad-spectrum antibiotics
Neutral antibiotic; chlorocarcin A MIC S. aureus 0.1 μg/mL
Antibiotic Mycobacterium tuberculosis Drug-resistant strains

Cytotoxicity in Melanoma and Ovarian Cancer Lines

In a bioassay-guided fractionation study of a Haliclona sp. marine sponge, mimosamycin was identified as the principal cytotoxin with an IC50 of approximately 10 μg/mL against both melanoma and ovarian human tumor cell lines, whereas the co-isolated new alkaloid 1-hydroxymethyl-7-methoxyisoquinolin-6-ol exhibited no reported cytotoxicity [1].

Solid tumor cytotoxicity
Head-to-head comparison
IC50 ~10 μg/mL melanoma and ovarian linesCo-isolated alkaloid: no reported cytotoxicity
Supports cytotoxicity endpoint review in solid tumor lines; distinguishes from co-isolated alkaloid
Haliclona sp. extract; 1-hydroxymethyl-7-methoxyisoquinolin-6-ol inactive
Solid tumor cytotoxicity Melanoma Ovarian cancer

Validated Applications of Mimosamycin


JAK2 Inhibitor Screening and Lead Optimization

Mimosamycin is the only simple isoquinolinequinone with a documented JAK2 inhibitory IC50 (22.52 nM) and a computationally resolved binding pose involving the hinge region (M929, Y931, L932, G935), G-loop (L855, V863), and catalytic loop (L983) [1]. This makes it uniquely suitable as a reference standard or starting scaffold for JAK2-targeted drug discovery programs, including leukemia research. Analogs renierone and O-demethylrenierone lack this defined pharmacological profile.

Prioritized for Melanoma Anticancer Discovery

Mimosamycin exhibits selective activity against all nine human melanoma cell lines in the U.S. NCI panel, a property shared only with the structurally distinct cribrostatin 1 but absent in renierone and O-demethylrenierone [1]. With a P388 ED50 of 0.73 μg/mL—3.8-fold more potent than renierone and 2.2-fold more potent than cribrostatin 1—mimosamycin is the most potent and broadly active melanoma-targeting compound among its immediate congener class [1].

Selective Tool for Mycobacterial Resistance Studies

Mimosamycin is a neutral antibiotic with primary activity against Mycobacterium tuberculosis and inactivity against murine tumors, in contrast to the co-produced chlorocarcins which exhibit broader Gram-positive and antitumor activities [1]. This narrow anti-mycobacterial spectrum makes mimosamycin a more selective probe for studying mycobacterial-specific pathways without confounding Gram-positive antibacterial or antitumor effects.

Isoquinolinequinone SAR Reference Standard

For structure-activity relationship (SAR) investigations of the isoquinolinequinone class, mimosamycin provides the most comprehensively characterized potency profile among simple congeners, with defined ED50 values against P388 leukemia (0.73 μg/mL) [1], IC50 against melanoma and ovarian lines (~10 μg/mL) [2], and JAK2 inhibition (IC50 22.52 nM) [3]. These multi-assay benchmarks enable quantitative comparison of newly synthesized analogs, a capability not available for less well-characterized class members.

Application
Selection Property
Validation Focus
JAK2 pathway inhibition studies
Kinase inhibition profiling
Binding-mode characterization and assay response review
Melanoma cell-model studies
Cell-panel selectivity context
Cytotoxicity endpoint benchmarking across melanoma lines
Mycobacterial susceptibility screening
Narrow-spectrum antibiotic profile
M. tuberculosis response; Gram-positive exclusion verification
Isoquinolinequinone SAR programs
Multi-assay reference benchmarks
Comparative cytotoxicity and kinase inhibition data interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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